Cas no 2034300-93-9 (1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea)

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea structure
2034300-93-9 structure
Product name:1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea
CAS No:2034300-93-9
MF:C16H23N3O2S
Molecular Weight:321.437722444534
CID:6459330
PubChem ID:122246572

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

    • 1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea
    • F6571-0460
    • 1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
    • 1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea
    • AKOS032469089
    • 2034300-93-9
    • インチ: 1S/C16H23N3O2S/c1-19(2)14(10-18-16(20)17-8-9-21-3)13-11-22-15-7-5-4-6-12(13)15/h4-7,11,14H,8-10H2,1-3H3,(H2,17,18,20)
    • InChIKey: FYVLNPOFMFQGQM-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(=C1)C(CNC(NCCOC)=O)N(C)C

計算された属性

  • 精确分子量: 321.15109816g/mol
  • 同位素质量: 321.15109816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 354
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 81.8Ų

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6571-0460-30mg
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
30mg
$119.0 2023-09-08
Life Chemicals
F6571-0460-75mg
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
75mg
$208.0 2023-09-08
Life Chemicals
F6571-0460-10mg
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
10mg
$79.0 2023-09-08
Life Chemicals
F6571-0460-25mg
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
25mg
$109.0 2023-09-08
Life Chemicals
F6571-0460-2μmol
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6571-0460-5mg
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
5mg
$69.0 2023-09-08
Life Chemicals
F6571-0460-15mg
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
15mg
$89.0 2023-09-08
Life Chemicals
F6571-0460-2mg
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
2mg
$59.0 2023-09-08
Life Chemicals
F6571-0460-5μmol
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6571-0460-20μmol
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methoxyethyl)urea
2034300-93-9
20μmol
$79.0 2023-09-08

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea 関連文献

1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)ureaに関する追加情報

1-2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea: A Comprehensive Overview

1-Benzothiophen-3-yl is a key structural component of the compound under discussion, which is identified by the CAS number 2034300-93-9. This moiety contributes significantly to the compound's unique properties and reactivity. The benzothiophene ring system, characterized by its aromaticity and sulfur atom, plays a pivotal role in modulating the electronic and steric properties of the molecule. Recent studies have highlighted the importance of such heterocyclic systems in drug design, particularly in the development of bioactive compounds with potential therapeutic applications.

The compound also features a dimethylamino group, which is known for its ability to enhance the basicity and lipophilicity of molecules. This functional group is often utilized in medicinal chemistry to improve drug absorption and bioavailability. In this case, the dimethylamino group is attached to an ethyl chain, further influencing the compound's physicochemical properties. The presence of this group has been shown to enhance the compound's ability to interact with biological targets, making it a promising candidate for further research.

A notable feature of this compound is its urea moiety, specifically at the 3-position of the molecule. Urea groups are well-known for their ability to form hydrogen bonds, which are critical for molecular recognition and binding in biological systems. The substitution pattern at this position, with a 2-methoxyethyl group, adds another layer of complexity to the molecule's structure. This substitution not only increases the molecule's solubility but also enhances its ability to participate in specific biochemical interactions.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. The synthesis of this compound involves a multi-step process that includes coupling reactions, oxidation steps, and selective protection/deprotection strategies. These methods have been optimized to ensure high yields and excellent purity, which are essential for subsequent biological evaluations.

In terms of biological activity, this compound has shown promising results in preliminary assays. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of inflammatory diseases. Additionally, its anti-proliferative effects on cancer cell lines have been reported, indicating its potential as an anti-cancer agent.

The integration of advanced computational techniques has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that the compound exhibits favorable binding affinities towards several therapeutic targets, including kinases and proteases. These findings have been corroborated by experimental data from in vitro assays, reinforcing the compound's potential as a lead molecule for drug development.

Moreover, recent research has focused on optimizing the pharmacokinetic properties of this compound. By modifying its structure through strategic substitutions and additions, researchers have been able to improve its half-life and reduce its clearance rate. These modifications have brought it closer to meeting the criteria for preclinical testing.

In conclusion, 1-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3-(2-methoxyethyl)urea, with CAS number 2034300-93-9, represents a significant advancement in medicinal chemistry. Its unique structure combines several functional groups that contribute to its diverse biological activities and favorable pharmacokinetic profiles. As research continues to unfold, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.

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